molecular formula C18H21O5S . Na B602382 Sodium 17beta-dihydroequilin sulfate CAS No. 16680-49-2

Sodium 17beta-dihydroequilin sulfate

Cat. No. B602382
CAS RN: 16680-49-2
M. Wt: 349.43 22.99
InChI Key:
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Description

Sodium 17beta-dihydroequilin sulfate is a compound with the molecular formula C18H21NaO5S . It is closely related to equilin, equilenin, and estradiol . As the 3-sulfate ester sodium salt, it is a minor constituent of conjugated estrogens .


Molecular Structure Analysis

The molecular structure of Sodium 17beta-dihydroequilin sulfate includes a sodium ion and a 17beta-dihydroequilin sulfate molecule . The IUPAC name for this compound is sodium; [(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate .


Physical And Chemical Properties Analysis

Sodium 17beta-dihydroequilin sulfate has a molecular weight of 372.4 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Pharmacokinetic Studies

Sodium 17beta-dihydroequilin sulfate has been synthesized for use in pharmacokinetic studies. The synthesis process, using sodium borohydride, has been detailed, focusing on its application in in vivo studies (Bhavnani, 1994). The metabolic clearance rates (MCRs) of this compound have been measured in postmenopausal women, providing insights into its metabolic pathways and potential applications in therapeutic contexts (Bhavnani & Cecutti, 1994).

Analytical Separation Techniques

Studies have been conducted to achieve quantitative separations of sodium 17beta-dihydroequilin sulfate from related compounds using various chromatographic techniques. These studies are crucial for analytical and preparative purposes in research settings (Hurwitz, Burke, & Marra, 1967).

Estrogen Concentrations in Animal Studies

Research has been done to understand the variations in estrogen concentrations, including sodium 17beta-dihydroequilin sulfate, in animal models such as pregnant mares. These studies provide valuable data for veterinary medicine and biological research on estrogenic compounds (Xiao Jiang-min, 2009).

Biologic Effects Studies

Sodium 17beta-dihydroequilin sulfate has been studied for its biologic effects, particularly in postmenopausal women. These studies contribute to understanding how this compound interacts with biological systems and its potential therapeutic uses (Wilcox et al., 1996).

Metabolic Studies

The metabolism of sodium 17beta-dihydroequilin sulfate has been a focus of research, examining how it is processed in the human body. This information is vital for drug development and understanding the pharmacokinetics of the compound (Bhavnani, Cecutti, & Wallace, 1994).

Neurosteroid Research

There has been exploration into the role of sodium 17beta-dihydroequilin sulfate as a neurosteroid. This research is important for understanding the neurological implications of this compound and its potential in treating neurological conditions (LaBella, Kim, & Templeton, 1978).

properties

IUPAC Name

sodium;[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFNZYFVJFYZML-UHFFLUDVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@@H]2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 17beta-dihydroequilin sulfate

CAS RN

16680-49-2
Record name Sodium 17beta-dihydroequilin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 17.BETA.-DIHYDROEQUILIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC9ET5H86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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